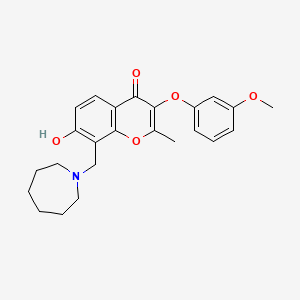

8-(azepan-1-ylmethyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a heterocyclic compound . It is part of a class of compounds that have been studied for their potential pharmaceutical applications .

Molecular Structure Analysis

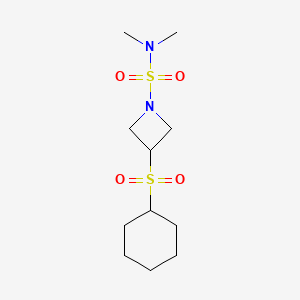

The molecular structure of this compound includes several functional groups, including an azepane ring, a chromenone group, and a methoxyphenol group . These groups contribute to the compound’s chemical properties and potential biological activity.Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Structural Analogues : The study of chromen-4-one derivatives and their analogs, such as furyl analogs of α-pyrono[2,3-f]isoflavones, has been significant in the field of heterocyclic chemistry. These compounds are synthesized through various methods, including the condensation of chromones with aza-hetarylacetonitriles, leading to the development of novel compounds with potential biological activities (Shokol et al., 2010).

Innovative Synthetic Approaches : Research into the synthesis of chromen-6-ones and 2H-chromenes has revealed unique processes that utilize phenolic oxidation, showcasing innovative strategies for heterocyclic synthesis (Pelter et al., 1997).

Biological Applications

Fluorescent Properties and Sensor Development : Certain chromen-4-one derivatives exhibit unique fluorescence properties, making them suitable for developing new fluorogenic sensors. This application is particularly relevant in protic environments, where these compounds strongly fluoresce, opening avenues for sensing and imaging applications (Uchiyama et al., 2006).

Antimicrobial Activity : The exploration of chromen-2-one derivatives has extended into the evaluation of their antimicrobial properties. Novel metal complexes derived from these compounds have shown significant activity against various bacteria and fungi, highlighting their potential as therapeutic agents (Yamgar et al., 2014).

Inhibition of Protein Kinases : Research on azepane derivatives related to chromen-4-ones has led to the discovery of potent inhibitors of protein kinase B (PKB-alpha), which are crucial for the development of drugs targeting cancer and other diseases. These studies involve structure-based optimization to enhance plasma stability and inhibitory activity (Breitenlechner et al., 2004).

Safety And Hazards

properties

IUPAC Name |

8-(azepan-1-ylmethyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-16-23(30-18-9-7-8-17(14-18)28-2)22(27)19-10-11-21(26)20(24(19)29-16)15-25-12-5-3-4-6-13-25/h7-11,14,26H,3-6,12-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYXFEJICCSYOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)OC4=CC=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(azepan-1-ylmethyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2589396.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2589397.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile](/img/structure/B2589398.png)

![(2-(4-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2589404.png)

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2589409.png)

![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B2589411.png)

![methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2589412.png)

![N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2589417.png)